![molecular formula C19H16BrN3O2S B2957412 1-[[2-(1-Bromonaphthalen-2-yl)oxyacetyl]amino]-3-phenylthiourea CAS No. 349469-29-0](/img/structure/B2957412.png)
1-[[2-(1-Bromonaphthalen-2-yl)oxyacetyl]amino]-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[2-(1-Bromonaphthalen-2-yl)oxyacetyl]amino]-3-phenylthiourea, also known as 1-BNPT, is a thiourea derivative that has been studied extensively in recent years due to its potential applications in various scientific research fields. 1-BNPT is a small molecule that can be synthesized relatively easily and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
"1-[[2-(1-Bromonaphthalen-2-yl)oxyacetyl]amino]-3-phenylthiourea" is involved in the synthesis of various organic compounds with potential biological activities. The synthesis of related compounds involves reactions with different chemical entities to produce derivatives with varying properties. For example, the synthesis of 1,2,4-triazole derivatives and their use as antimicrobial agents and surface active agents demonstrates the chemical versatility and potential applications in creating biologically active compounds (El-Sayed, 2006).
Antimicrobial Activity
Derivatives synthesized from related compounds have been evaluated for their antimicrobial properties. For instance, thiourea derivatives have shown significant activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. This suggests potential for the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Potential as Herbicides
Research into related chemical structures has led to the development of compounds with herbicidal activity, particularly as 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These compounds, such as 2-(aryloxyacetyl)cyclohexane-1,3-diones, have shown to display potent herbicidal activity, indicating that derivatives of "1-[[2-(1-Bromonaphthalen-2-yl)oxyacetyl]amino]-3-phenylthiourea" might also possess similar properties, potentially offering new solutions for weed control in agriculture (Wang et al., 2016).
Propiedades
IUPAC Name |
1-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c20-18-15-9-5-4-6-13(15)10-11-16(18)25-12-17(24)22-23-19(26)21-14-7-2-1-3-8-14/h1-11H,12H2,(H,22,24)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRSJLUMSLOFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2957330.png)
![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957332.png)
![(E)-4-(Dimethylamino)-N-[2-[(2-fluoro-5-methylphenyl)sulfonylamino]ethyl]but-2-enamide](/img/structure/B2957333.png)
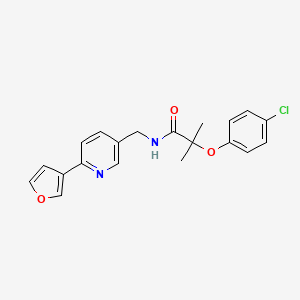
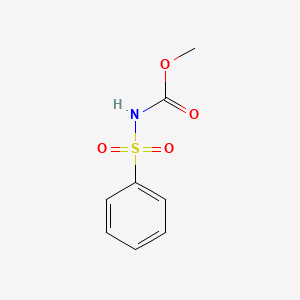
![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2957337.png)
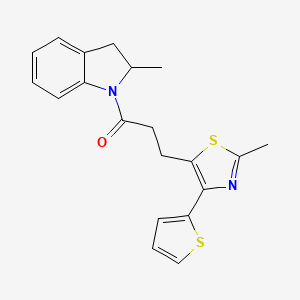
![4-(3,4-Dimethylphenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2957341.png)
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2957343.png)
amine](/img/structure/B2957344.png)
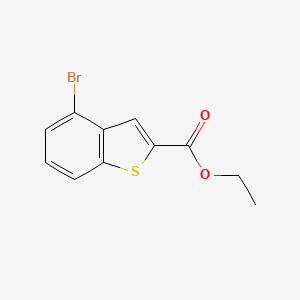
![1-[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2957347.png)
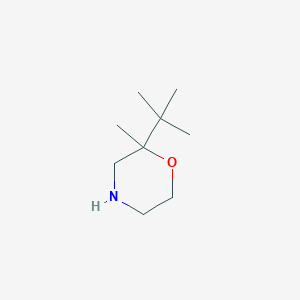
![N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide](/img/structure/B2957351.png)